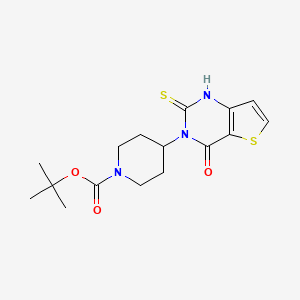

1-Carboxylic acid tert-butyl ester

説明

BenchChem offers high-quality 1-Carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-16(2,3)22-15(21)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)23/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVWLDAXUDKMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of Amino Acid tert-Butyl Esters: Physicochemical Profiling and Synthetic Applications

Introduction: The Steric Advantage

In the architecture of peptide synthesis and medicinal chemistry, amino acid tert-butyl esters (AA-OtBu) represent a cornerstone of orthogonality. Unlike methyl or ethyl esters, which are susceptible to base hydrolysis and nucleophilic attack, the tert-butyl group provides a robust steric shield.[1] This bulkiness renders the ester resistant to basic conditions (e.g., piperidine used in Fmoc removal) and nucleophilic attack, while maintaining exquisite sensitivity to acidolysis.[1]

For the drug developer, this moiety is not merely a protecting group; it is a tool to modulate lipophilicity (

Physicochemical Profile

Solubility and Lipophilicity

The conversion of a zwitterionic amino acid to its tert-butyl ester dramatically alters its solvation profile. The masking of the carboxylic acid removes the negative charge, collapsing the zwitterion and significantly increasing solubility in organic solvents.[1]

| Property | Free Amino Acid (Zwitterion) | Amino Acid tert-Butyl Ester (HCl Salt) | Amino Acid tert-Butyl Ester (Free Base) |

| Charge State (pH 7) | Zwitterionic ( | Cationic ( | Neutral |

| Water Solubility | High | High (due to ionic nature) | Low / Moderate |

| Organic Solubility | Insoluble (mostly) | Soluble in polar organics (MeOH, DMF) | Soluble in DCM, EtOAc, Et₂O |

| LogP (Lipophilicity) | Negative (Hydrophilic) | Negative (less than zwitterion) | Positive (Hydrophobic) |

Application Insight: The free base form is highly soluble in non-polar solvents like dichloromethane (DCM), facilitating solution-phase coupling reactions that are impossible with free amino acids.

Acid-Base Properties (pKa Shift)

A critical but often overlooked property is the shift in the pKa of the

-

Free Glycine pKa (

-NH3+): ~9.60 -

H-Gly-OtBu pKa (

-NH3+): ~7.6 – 8.0

Strategic Implication: The lower pKa means the amine in an ester is less basic and more acidic than in the free amino acid. However, under coupling conditions (pH > 8), it is readily deprotonated to the nucleophilic free amine.[1]

Stability and Shelf-Life (The DKP Danger)

Critical Warning: Free base amino acid tert-butyl esters are inherently unstable, particularly dipeptides or those with sterically unhindered side chains (e.g., Gly, Pro).[1] They undergo intermolecular or intramolecular aminolysis to form Diketopiperazines (DKPs) .

-

Storage Protocol: Always store AA-OtBu esters as Hydrochloride (HCl) or Tosylate (TosOH) salts.

-

Temperature: -20°C is required for long-term storage of free bases; salts are stable at RT but hygroscopic.

Synthetic Methodologies

Method A: Isobutylene Addition (The Industrial Standard)

This method utilizes the acid-catalyzed addition of isobutylene gas to the amino acid. It is the most direct route but requires pressure equipment.

Mechanism: Protonation of isobutylene generates the tert-butyl cation (

Protocol:

-

Setup: Charge a pressure vessel (autoclave) with the amino acid (1.0 eq) in 1,4-dioxane or DCM.

-

Catalyst: Add conc.

(1.5 eq) cautiously. -

Addition: Cool to -78°C and condense Isobutylene gas (excess, ~10 eq) into the vessel.

-

Reaction: Seal and stir at Room Temperature (RT) for 24–72 hours. Pressure will rise (2–5 bar).

-

Workup: Vent excess gas. Pour mixture into ice-cold aqueous

(to pH ~10) and extract immediately with diethyl ether. -

Salt Formation: Dry organic layer, cool to 0°C, and bubble dry

gas to precipitate the stable H-AA-OtBu[1]·HCl salt.[2][3]

Method B: Transesterification (The Lab Scale Alternative)

For laboratories without high-pressure capabilities, tert-butyl acetate can serve as the tert-butyl source using Perchloric acid (

Protocol:

-

Suspend amino acid in tert-butyl acetate.

-

Add

(1.1 eq). -

Stir at RT for 12–24 hours.

-

Isolate as the perchlorate salt (Caution: Explosive risk) or convert to HCl salt via workup.

Visualized Workflows

Synthesis Workflow (Isobutylene Method)

The following diagram outlines the critical path for synthesizing the stable HCl salt form.

Figure 1: Step-by-step synthesis of Amino Acid tert-Butyl Ester Hydrochloride salts.

The Orthogonality Logic

Why use tert-butyl esters? This diagram illustrates the selective cleavage logic essential for peptide synthesis strategies (Boc vs. Fmoc chemistry).

Figure 2: Orthogonal stability profile. Note: Fmoc is stable to mild acid but can degrade in strong acid over long periods; however, t-Bu cleavage is much faster.[1]

Deprotection Mechanism

The cleavage of the tert-butyl ester is an

-

Protonation: The carbonyl oxygen is protonated by strong acid (TFA or HCl).

-

Cleavage: The

bond breaks, releasing the free carboxylic acid and generating a tert-butyl carbocation ( -

Elimination: The carbocation loses a proton to form Isobutylene (gas) or is trapped by scavengers (e.g., silanes) to prevent re-alkylation of sensitive side chains (like Trp, Met).[1]

Protocol (Standard Cleavage):

-

Reagent: Trifluoroacetic acid (TFA) / DCM (1:1 v/v).

-

Scavengers: Add Triisopropylsilane (TIPS) (2.5%) if the peptide contains Trp/Met.

-

Time: 1–2 hours at RT.

-

Observation: Evolution of isobutylene gas (bubbling).

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability/cleavage conditions).

-

Roeske, R. W. (1963).[1] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry, 28(5), 1251–1253.[1] (Original Isobutylene/H2SO4 method).

-

Taschner, E., et al. (1961).[1] Application of t-butyl esters in peptide synthesis.[4][2] Justus Liebigs Annalen der Chemie. (Foundational work on orthogonality).

-

Armstrong, A., et al. (2009).[1] tert-Butyl Acetate as a tert-Butylating Agent. Tetrahedron Letters. (Alternative synthesis via transesterification).

-

Sigma-Aldrich. (2024). Product Specification: Glycine tert-butyl ester hydrochloride.[5][6] (Physicochemical data verification).

Sources

- 1. creative-peptides.com [creative-peptides.com]

- 2. Glycine tert-butyl ester hydrochloride, 97% 27532-96-3 India [ottokemi.com]

- 3. L-Ala-OtBU.HCl | 13404-22-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. H-Gly-OtBu·HCl | CAS#:27532-96-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility of Long-Chain Fatty Acid Tert-Butyl Esters

Abstract: Long-chain fatty acid tert-butyl esters are a class of molecules gaining significant traction in pharmaceutical and chemical synthesis sectors. Their unique molecular architecture, combining a long, lipophilic alkyl chain with a sterically hindered tert-butyl ester group, imparts distinct physicochemical properties that are pivotal for their application. The bulky tert-butyl group provides exceptional stability against a range of nucleophiles and basic conditions, making these esters ideal as protecting groups in complex organic synthesis.[1] Furthermore, their high lipophilicity is leveraged in the design of prodrugs to enhance the bioavailability of parent carboxylic acid compounds. This guide provides a comprehensive exploration of the solubility characteristics of these esters, delving into the core physicochemical principles, outlining robust experimental methodologies for solubility determination, and discussing the practical implications for researchers, scientists, and drug development professionals.

Physicochemical Foundations of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. For long-chain fatty acid tert-butyl esters, the molecular structure is fundamentally amphipathic, albeit dominated by nonpolar characteristics.

1.1. Molecular Architecture and Its Implications

A long-chain fatty acid tert-butyl ester consists of two primary moieties:

-

The Long-Chain Alkyl Group (e.g., C16-C18): This extensive hydrocarbon tail is nonpolar and hydrophobic. It interacts with solvents primarily through weak van der Waals forces (London dispersion forces). As the chain length increases, the cumulative strength of these forces also increases, leading to a higher melting point and generally lower solubility in polar solvents.[2]

-

The Tert-Butyl Ester Group: This functional group introduces a degree of polarity due to the carbonyl (C=O) and ether-like (C-O) bonds. However, the ester is significantly encumbered by the bulky tertiary butyl group. This steric hindrance physically shields the polar center of the ester, diminishing its ability to form strong dipole-dipole interactions or hydrogen bonds with protic solvents.[1]

This combination results in a molecule that is overwhelmingly lipophilic. The general principle of "like dissolves like" is paramount; these esters are most soluble in nonpolar, aprotic organic solvents and exhibit very poor solubility in polar, protic solvents like water.[3][4]

1.2. Key Factors Influencing Solubility

Several interconnected factors govern the extent to which these esters will dissolve in a given solvent system. Understanding these provides a predictive framework for formulation and experimental design.

-

Fatty Acid Chain Length: In any homologous series, solubility tends to decrease as the molecular weight and chain length increase.[2] This is because more energy is required for the solvent molecules to overcome the stronger van der Waals forces between the longer solute molecules.

-

Degree of Unsaturation: The presence of double bonds (unsaturation) in the fatty acid chain introduces kinks, disrupting the orderly packing of the molecules. This disruption lowers the melting point and can increase solubility compared to the saturated analogue (e.g., tert-butyl oleate vs. tert-butyl stearate).

-

Temperature: For solid solutes, solubility generally increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid solute and promotes mixing with the solvent.

-

Solvent Polarity: This is the most critical factor. Nonpolar solvents like hexane and toluene will readily solvate the long alkyl chain, leading to high solubility. Polar aprotic solvents like acetone or ethyl acetate can interact with the ester group and show moderate solvating power.[5] Polar protic solvents, especially water, are extremely poor solvents due to their strong hydrogen-bonding network, which the nonpolar ester cannot effectively penetrate.[3][4][6]

Experimental Determination of Solubility

While theoretical principles provide a strong foundation, empirical determination of solubility is essential for any practical application. The following section details a self-validating protocol for measuring isothermal solubility.

2.1. A Validated Experimental Protocol for Isothermal Solubility Measurement

This protocol is designed to determine the saturation solubility of a long-chain fatty acid tert-butyl ester in a specific solvent at a controlled temperature. The gravimetric method described is robust and widely applicable.

Objective: To accurately measure the solubility of Tert-Butyl Stearate in Hexane at 25°C.

Materials:

-

Tert-Butyl Stearate (purity >99%)

-

Anhydrous Hexane (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Tert-Butyl Stearate to a series of glass vials (perform in triplicate for statistical validity). The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Causality: Using an excess of solute is critical to ensure the solution reaches true saturation, where the rate of dissolution equals the rate of precipitation.

-

Accurately add a known volume or mass of hexane to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.1°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required should be determined in preliminary experiments to ensure equilibrium is reached.

-

Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Immediately pass the solution through a 0.22 µm PTFE syringe filter into a pre-weighed, clean vial.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material (PTFE) must be chemically compatible with the solvent.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point.

-

Once the solvent is removed and the vial has returned to room temperature, weigh the vial again to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of residue / Volume of sample taken) * 100

-

Caption: Workflow for Isothermal Solubility Determination.

2.2. Analytical Techniques for Quantification

For lower concentrations or complex mixtures, gravimetric analysis may not be suitable. In such cases, chromatographic techniques are preferred.

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide highly accurate and sensitive quantification of the dissolved ester.

-

Gas Chromatography (GC): Given the volatility of some esters, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is also a powerful tool for analysis.[7]

Practical Solubility Landscape

Table 1: Comparative Solubility of C16-C18 Esters and Acids in Various Solvents

| Compound | Molecular Formula | Water (g/L) | Ethanol (g/L) | Acetone (g/L) | Hexane (g/L) |

| Butyl Palmitate | C20H40O2 | ~0.05[8] | 247.19[8] | 1183.84[8] | 286.32[8] |

| Tert-Butyl Palmitate | C20H40O2 | Extremely Low | High | High | Very High |

| Butyl Stearate | C22H44O2 | Insoluble[5][9] | Soluble[9] | Very Soluble[9] | Soluble |

| Tert-Butyl Stearate | C22H44O2 | Extremely Low | High | High | Very High |

| Butyl Oleate | C22H42O2 | ~0.03[3] | 212.21[3] | Miscible | Miscible[3][4] |

| Tert-Butyl Oleate | C22H42O2 | Extremely Low | Very High | Very High | Very High |

Note: Values for tert-butyl esters are qualitative predictions based on chemical principles. The increased steric bulk and slightly more compact structure of the tert-butyl group compared to the n-butyl group are expected to slightly enhance solubility in nonpolar solvents like hexane and maintain high solubility in moderately polar solvents like ethanol and acetone.

Caption: Factors Governing Ester Solubility.

Applications in Drug Development and Synthesis

The distinct solubility profile of these esters is not merely a chemical curiosity but a functional characteristic exploited in several high-value applications.

4.1. Prodrug Design for Enhanced Lipophilicity

Many carboxylic acid-containing drugs exhibit poor membrane permeability due to their polar nature, limiting oral bioavailability. By converting the carboxylic acid to a long-chain fatty acid tert-butyl ester, the overall lipophilicity of the molecule is dramatically increased. This lipophilic prodrug can more readily cross cell membranes. Once inside the cell or in systemic circulation, endogenous esterase enzymes can hydrolyze the ester bond, releasing the active parent drug.

4.2. Protecting Groups in Organic Synthesis

The tert-butyl ester is a workhorse protecting group for carboxylic acids.[1] Its utility stems from a crucial combination of properties:

-

Stability: It is robust and unreactive under a wide variety of reaction conditions, particularly basic, hydrogenolytic, and mild nucleophilic conditions.

-

Selective Cleavage: It can be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid), which often leave other protecting groups intact.[1]

This stability-lability balance is essential for the multi-step synthesis of complex molecules, such as pharmaceuticals and natural products.[1]

Conclusion

The solubility of long-chain fatty acid tert-butyl esters is governed by their predominantly nonpolar character, which is a direct consequence of the long alkyl chain and the sterically shielded ester group. They exhibit high solubility in nonpolar organic solvents and poor solubility in polar media. This behavior is predictable based on fundamental principles of molecular structure and intermolecular forces. A thorough understanding of these principles, coupled with robust experimental protocols for empirical measurement, enables scientists to effectively utilize these versatile compounds as prodrug moieties to enhance drug delivery and as stable, yet selectively cleavable, protecting groups in advanced chemical synthesis.

References

-

A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2024). MDPI. Available at: [Link]

-

Oleic acid, butyl ester (CAS 142-77-8). Good Scents Company. Available at: [Link]

-

Butyl Oleate. PubChem, National Institutes of Health. Available at: [Link]

-

FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... ResearchGate. Available at: [Link]

-

BUTYL STEARATE. Ataman Kimya. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. 88. Esters with Water-Revised and Updated. Part 4. C 10 to C 32 Esters. AIP Publishing. Available at: [Link]

-

Butyl palmitate (CAS 111-06-8). Good Scents Company. Available at: [Link]

-

Fatty acids, tall-oil, Bu esters. PubChem, National Institutes of Health. Available at: [Link]

-

Butyl palmitate. FooDB. Available at: [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

-

tert-Butyl alcohol. Wikipedia. Available at: [Link]

-

BUTYL OLEATE. Ataman Kimya. Available at: [Link]

-

Butyl Stearate. PubChem, National Institutes of Health. Available at: [Link]

-

Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non - ideal Solution Models. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scent.vn [scent.vn]

- 4. Butyl Oleate | C22H42O2 | CID 5354342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butyl stearate CAS#: 123-95-5 [m.chemicalbook.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. scent.vn [scent.vn]

- 9. Butyl Stearate | C22H44O2 | CID 31278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tert-Butyl Esters: A Technical Guide for Drug Development

Executive Summary & Strategic Importance

In the landscape of medicinal chemistry and organic synthesis, tert-butyl esters represent more than just a functional group; they are a strategic tool.[1] Their steric bulk provides resistance to nucleophilic attack, making them robust protecting groups for carboxylic acids during peptide synthesis and multi-step API (Active Pharmaceutical Ingredient) generation. Furthermore, in prodrug design, the tert-butyl moiety significantly alters lipophilicity (

This guide provides a rigorous, data-driven framework for the spectroscopic identification and validation of tert-butyl esters, synthesizing IR, NMR, and MS data into a self-validating analytical workflow.

Infrared Spectroscopy (IR): The Vibrational Fingerprint

While the carbonyl stretch is ubiquitous, the tert-butyl group offers a specific "gem-dimethyl" vibrational signature that allows for rapid confirmation before resorting to more expensive NMR time.

Characteristic Absorption Bands

The tert-butyl group exhibits a diagnostic skeletal vibration doublet caused by the in-plane bending (scissoring) of the methyl groups attached to the quaternary carbon.

| Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |

| C=O Stretch | 1730 – 1750 | Strong | Typical ester range; shifts slightly higher if conjugated. |

| C-H Stretch | 2950 – 2980 | Medium | |

| t-Butyl Skeletal Bend | 1390 – 1395 | Medium | Band A of Doublet: Diagnostic for gem-dimethyl/t-butyl. |

| t-Butyl Skeletal Bend | 1365 – 1370 | Strong | Band B of Doublet: The "split" between these two is key. |

| C-O-C Stretch | 1150 – 1250 | Strong | Broad band, characteristic of the ester linkage. |

Technical Insight:

The "split" between the 1390 and 1370

Nuclear Magnetic Resonance (NMR): Structural Validation

NMR provides the definitive structural proof. The high symmetry of the tert-butyl group results in simplified signals with high integral values, making them easy to identify even in complex mixtures.

H NMR: The Diagnostic Singlet

In a standard proton spectrum, the tert-butyl group appears as a sharp, intense singlet.

-

Chemical Shift (

): 1.40 – 1.60 ppm. -

Multiplicity: Singlet (

). -

Integration: 9H (relative to 1H of the acid moiety).

-

Solvent Effects: In

, the signal is typically ~1.45 ppm. In benzene-

C NMR: The Quaternary Anchor

Carbon-13 NMR is arguably more powerful for confirming the ester linkage specifically, distinguishing it from tert-butyl ethers or simple alkanes.

| Carbon Type | Chemical Shift ( | Signal Characteristics |

| Carbonyl (C=O) | 170 – 175 | Weak intensity (quaternary); downfield. |

| Quaternary C ( | 80 – 82 | The Diagnostic Peak. Significantly downfield from standard alkyl quaternary carbons due to oxygen deshielding. |

| Methyl C ( | 27 – 29 | Intense signal (3 equivalent carbons). |

Causality in Assignment: The shift of the quaternary carbon to ~80 ppm is the "smoking gun." A simple tert-butyl alkyl group (attached to carbon) would appear around 30-40 ppm. The oxygen atom's electronegativity pulls electron density, deshielding the quaternary carbon and shifting it downfield to the 80 ppm region.

Mass Spectrometry (MS): Fragmentation Logic

In Electron Impact (EI) or Electrospray Ionization (ESI) MS, tert-butyl esters undergo specific fragmentation pathways driven by the stability of the tert-butyl cation and the expulsion of neutral isobutene .

Primary Fragmentation Pathway: The McLafferty-Like Elimination

Unlike methyl esters which often show a molecular ion

-

Loss of Isobutene (

): The ester undergoes a rearrangement (often involving a proton transfer if available) to expel a neutral isobutene molecule (Mass = 56 Da). -

Formation of Carboxylic Acid Cation: The remaining fragment is the protonated carboxylic acid

. -

Tert-Butyl Cation: Alternatively, simple heterolytic cleavage yields the stable tert-butyl cation at

57 .

Diagnostic Equation:

Visualization: Fragmentation Mechanism

The following diagram illustrates the logic flow for confirming a tert-butyl ester via MS fragmentation.

Figure 1: Mass Spectrometry fragmentation logic. The loss of 56 Da (isobutene) or appearance of m/z 57 confirms the tert-butyl group.

Experimental Protocols

Protocol A: Structural Elucidation Workflow

This self-validating workflow ensures accurate identification, minimizing false positives from isomers like isobutyl esters.

Figure 2: Step-by-step spectroscopic decision tree for validating tert-butyl esters.

Protocol B: NMR Sample Preparation

Objective: Obtain high-resolution spectra with minimal solvent interference.

-

Mass: Weigh 5–10 mg of the ester into a clean vial.

-

Solvent: Add 0.6 mL of

(Deuterated Chloroform).-

Note: Ensure

contains TMS (Tetramethylsilane) as an internal reference ( -

Why?

is non-polar and minimizes H-bonding shifts.

-

-

Dissolution: Vortex for 30 seconds. Ensure the solution is clear (no particulates).

-

Acquisition:

- H: 16 scans, 1 second relaxation delay.

- C: 256–512 scans (due to lower sensitivity and long relaxation of quaternary carbons).

-

Critical Step: For quantitative

C (rarely needed but precise), increase relaxation delay (

Applications in Drug Development

Metabolic Stability & Prodrugs

Tert-butyl esters are often used as prodrugs to improve oral bioavailability. However, they are not metabolically inert.

-

Oxidative Dealkylation: CYP450 enzymes (specifically CYP2C8 and CYP3A4) can hydroxylate the tert-butyl methyl groups. This creates an unstable hemiacetal intermediate which collapses to release the free acid and isobutylene glycol/acetone.

-

Monitoring: This metabolic cleavage can be tracked via LC-MS by monitoring the disappearance of the parent [M-56] transition and the appearance of the free acid peak.

Acidolytic Deprotection

In solid-phase peptide synthesis (SPPS), the tert-butyl group is removed using Trifluoroacetic Acid (TFA).

-

Mechanism: Protonation of the carbonyl oxygen

loss of tert-butyl cation (E1 mechanism) -

Validation: Successful deprotection is confirmed by the disappearance of the

1.45 ppm singlet in

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for IR/NMR characteristic bands).

-

BenchChem. (2025).[3] In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether. Link (Source for specific chemical shifts and solvent effects).

-

Oregon State University. (2022). 13C NMR Chemical Shift Ranges. Link (Source for quaternary carbon shifts).

-

Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Link (Source for metabolic pathways and CYP interactions).

-

LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Link (Source for IR vibrational modes).

Sources

An In-depth Technical Guide to the Synthesis and Properties of Chiral Carboxylic Acid Tert-Butyl Esters

Abstract

Chiral carboxylic acid tert-butyl esters are pivotal intermediates in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Their unique combination of steric bulk and chemical stability, coupled with facile and selective deprotection under acidic conditions, renders them invaluable as protecting groups for carboxylic acids. This technical guide provides a comprehensive overview of the synthesis and properties of these critical molecules. We will delve into various synthetic strategies, including direct esterification, asymmetric methods employing chiral auxiliaries, and enzymatic and chemical kinetic resolutions. The underlying mechanisms, experimental considerations, and practical applications will be discussed in detail to provide researchers, scientists, and drug development professionals with a thorough understanding and a practical framework for the utilization of chiral carboxylic acid tert-butyl esters.

Introduction: The Strategic Importance of Chiral Tert-Butyl Esters

The tert-butyl ester is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis.[1][2] Its utility is derived from a unique balance of stability across a wide range of reaction conditions and its selective removal under mild acidic conditions.[1] The bulky tert-butyl group provides substantial steric hindrance at the carbonyl carbon, making the ester resistant to nucleophilic attack and basic conditions.[1][2] This stability is crucial in complex synthetic sequences where other functional groups need to be manipulated without affecting the carboxylic acid moiety.[1]

The chirality within these molecules adds another layer of significance, as the stereochemistry of a molecule is often critical to its biological activity. The ability to synthesize and utilize enantiomerically pure chiral carboxylic acid tert-butyl esters is therefore of paramount importance in the development of new therapeutics and other bioactive compounds.[3][4]

Synthetic Methodologies for Chiral Carboxylic Acid Tert-Butyl Esters

The synthesis of chiral carboxylic acid tert-butyl esters can be approached through several distinct strategies. The choice of method is often dictated by the specific substrate, the desired level of enantiopurity, and the overall synthetic plan.

Direct Esterification of Chiral Carboxylic Acids

Direct esterification of a pre-existing chiral carboxylic acid is a straightforward approach. Various methods have been developed for the formation of tert-butyl esters, each with its own set of advantages and limitations.

A common method for the synthesis of tert-butyl esters involves the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[5][6] Strong acids such as sulfuric acid or perchloric acid are typically used as catalysts.[5][6]

Mechanism: The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by isobutylene or tert-butanol. The stability of the resulting tert-butyl cation is a key driving force for this reaction.

General Protocol: Acid-Catalyzed Esterification with Tert-Butanol [2]

-

To a solution of the chiral carboxylic acid in a suitable organic solvent (e.g., dichloromethane), add an excess of tert-butanol and a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is stirred at room temperature or gently heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to afford the tert-butyl ester.

| Parameter | Condition | Reference |

| Carboxylic Acid | Chiral, various structures | [2] |

| Tert-butyl source | Tert-butanol or Isobutylene | [2][5][6] |

| Catalyst | Concentrated H₂SO₄, HClO₄ | [2][5] |

| Solvent | Dichloromethane, Tert-butyl acetate | [2][7] |

| Temperature | Room temperature to reflux | [2] |

A variety of reagents have been developed for the direct tert-butylation of carboxylic acids under milder conditions. These methods often offer better functional group tolerance.

-

Di-tert-butyl dicarbonate ((Boc)₂O): In the presence of a base such as 4-(dimethylamino)pyridine (DMAP), (Boc)₂O can efficiently convert carboxylic acids to their tert-butyl esters.[5] A novel, solvent-free method using electromagnetic milling has also been reported.[8]

-

Tert-butyl trichloroacetimidate: This reagent, in the presence of a Lewis acid catalyst like boron trifluoride etherate, provides a mild and efficient route to tert-butyl esters.[9]

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH): A recently developed method utilizes catalytic amounts of Tf₂NH in tert-butyl acetate as both the solvent and the tert-butyl source, offering a rapid and high-yielding synthesis.[5][7][10]

Workflow for Tf₂NH-Catalyzed Tert-Butylation

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the direct formation of chiral molecules with high enantioselectivity. [11] Nickel-Catalyzed Enantioconvergent Coupling: An efficient method for the synthesis of esters of enantioenriched dialkyl carbinols involves a nickel-catalyzed enantioconvergent coupling of a racemic alkyl halide with an olefin in the presence of a hydrosilane. [3]This can also be performed as a four-component reaction. [3][4] Palladium-Catalyzed Asymmetric Allylic Esterification: A catalytic enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols has been developed. [12][13]The allylic alcohol is converted to its trichloroacetimidate intermediate, which then undergoes an Sₙ2' substitution with a carboxylic acid in the presence of a chiral palladium(II) catalyst. [13]

Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. [14]

Enzymes, particularly lipases and esterases, are highly effective catalysts for the kinetic resolution of racemic esters due to their high enantioselectivity. [15][16]In a typical enzymatic hydrolysis, one enantiomer of the racemic tert-butyl ester is selectively hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and thus enantiomerically enriched. [17] Key Enzymes:

-

Lipase A from Candida antarctica (CAL-A): Has been shown to hydrolyze a range of tert-butyl esters of protected amino acids. [18][19]* Esterase from Bacillus subtilis (BsubpNBE): Also effective in the hydrolysis of various tert-butyl esters. [18][19]* Candida lipolytica ester hydrolase (CLEH): Used for the kinetic resolution of racemic esters of α-tertiary-substituted carboxylic acids. [20]Serine carboxypeptidases have also been found to be effective for this purpose. [20][21] General Protocol for Enzymatic Hydrolysis:

-

The racemic tert-butyl ester is suspended in a buffered aqueous solution.

-

The selected enzyme (e.g., lipase) is added, and the mixture is stirred at a controlled temperature and pH.

-

The reaction is monitored for conversion (typically to around 50%).

-

Upon reaching the desired conversion, the reaction is stopped, and the unreacted ester and the product acid are separated (e.g., by extraction).

| Enzyme | Substrate Scope | Reference |

| Lipase A from Candida antarctica (CAL-A) | Protected amino acid tert-butyl esters | [18][19] |

| Esterase from Bacillus subtilis (BsubpNBE) | Protected amino acid tert-butyl esters | [18][19] |

| Candida lipolytica ester hydrolase (CLEH) | α-tertiary-substituted carboxylic acid esters | [20] |

| Serine Carboxypeptidases | α-tertiary carboxylic acid esters | [20][21] |

Non-enzymatic methods for kinetic resolution are also available. For instance, the kinetic resolution of racemic alcohols can be achieved through acylation with a chiral acylating agent in the presence of a chiral catalyst. [22]Similarly, racemic carboxylic acids can be resolved.

Properties of Chiral Carboxylic Acid Tert-Butyl Esters

The utility of tert-butyl esters is defined by their distinct chemical and physical properties.

Chemical Stability

-

Base Stability: The steric hindrance provided by the tert-butyl group makes the ester carbonyl highly resistant to attack by nucleophiles and stable to a wide range of basic conditions. [1][2]They are stable to reagents such as organolithiums and Grignard reagents at low temperatures. [23]* Stability to Reducing and Oxidizing Agents: Tert-butyl esters are generally stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as a variety of oxidizing agents. [1]

Cleavage (Deprotection)

The selective removal of the tert-butyl group is a key feature of this protecting group.

-

Acidic Cleavage: Tert-butyl esters are readily cleaved under acidic conditions. [1][2][23]This is due to the formation of a stable tertiary carbocation upon protonation of the ester oxygen. [1][2]Common reagents for deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and formic acid.

-

Mild Deprotection Methods: Milder methods for deprotection have also been developed to accommodate sensitive substrates. These include the use of catalytic amounts of tris(4-bromophenyl)amminium radical cation (Magic Blue) with triethylsilane. [24] Mechanism of Acid-Catalyzed Deprotection:

Caption: Mechanism of acid-catalyzed cleavage of a tert-butyl ester.

Applications in Research and Drug Development

The unique properties of chiral tert-butyl esters make them indispensable in various areas of chemical science.

-

Peptide Synthesis: In Fmoc-based solid-phase peptide synthesis (SPPS), tert-butyl esters are widely used to protect the side-chain carboxyl groups of aspartic acid and glutamic acid. [1][2]Their stability to the basic conditions used for Fmoc deprotection and their clean cleavage during the final acid-mediated release from the resin are crucial for the synthesis of pure peptides. [2]* Complex Molecule Synthesis: In the synthesis of complex natural products and drug candidates, tert-butyl esters serve to mask carboxylic acid functionalities during a variety of chemical transformations, including cross-coupling reactions, reductions, and oxidations. [1]* Asymmetric Synthesis: Chiral tert-butyl esters are valuable building blocks for the synthesis of other chiral molecules. The ester can be reduced to a primary alcohol or converted to other functional groups while retaining the stereochemical integrity of the adjacent chiral center.

Conclusion

Chiral carboxylic acid tert-butyl esters represent a critically important class of molecules in modern organic synthesis. Their robust stability profile, coupled with predictable and selective deprotection, makes them an ideal choice for the protection of carboxylic acids in complex synthetic endeavors. The diverse array of synthetic methods available for their preparation, ranging from direct esterification to sophisticated catalytic asymmetric reactions and enzymatic resolutions, provides chemists with a versatile toolkit to access these valuable compounds in high enantiopurity. A thorough understanding of the synthesis and properties of chiral tert-butyl esters is essential for researchers and professionals engaged in the design and execution of efficient and stereocontrolled synthetic routes toward biologically active molecules.

References

-

A Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols. PMC. [Link]

-

Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols. Journal of the American Chemical Society - ACS Publications. [Link]

-

Catalytic Asymmetric Synthesis of Chiral Allylic Esters. ACS Publications. [Link]

-

Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Organic Chemistry Portal. [Link]

-

A new method for the preparation of tertiary butyl ethers and esters. Semantic Scholar. [Link]

-

Kinetic resolution of racemic α-tert-alkyl-α-hydroxy esters by enantiomer-selective carbamoylation. PubMed. [Link]

-

Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]

-

Appendix 6: Protecting groups. Oxford Learning Link. [Link]

-

Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. [Link]

-

Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed. [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

-

Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V). ResearchGate. [Link]

-

Supplemental Topics. MSU chemistry. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Enantioselective alkylation of 2-[(4-Chlorobenzyliden)amino]propanoic acid tert-butyl ester: Synthesis of (R). ResearchGate. [Link]

-

Asymmetric Hydrolysis of Racemic 2-Oxazolidinone Esters with Lipases. Oxford Academic. [Link]

- Enzymatic resolution of α-tertiary carboxylic acid esters.

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

-

Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-b[1][12]enzoxazine via acylation with chiral acyl chlorides. ResearchGate. [Link]

-

[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses Procedure. [Link]

-

ENZYMATIC OPTICAL RESOLUTION OF NORBORNANE-TYPE CARBOXYLIC ESTERS AND THEIR. Radboud University. [Link]

-

Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing). [Link]

-

Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. PMC. [Link]

-

Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. ResearchGate. [Link]

- Preparation of tert-butyl esters of aliphatic carboxylic acids.

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Organic Chemistry Portal. [Link]

-

Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters - ACS Publications. [Link]

-

Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 7. tert-Butyl Esters [organic-chemistry.org]

- 8. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 11. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic Asymmetric Synthesis of Chiral Allylic Esters [organic-chemistry.org]

- 14. Supplemental Topics [www2.chemistry.msu.edu]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. almacgroup.com [almacgroup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. learninglink.oup.com [learninglink.oup.com]

- 24. pubs.acs.org [pubs.acs.org]

Technical Guide: The Role of Steric Hindrance in tert-Butyl Ester Stability

Executive Summary

The tert-butyl (t-Bu) ester is a cornerstone functional group in organic synthesis and medicinal chemistry, valued for its unique "orthogonal" stability profile.[1] Its utility is derived from a specific interplay between steric hindrance and electronic stabilization . The bulky trimethyl group creates a steric shield that effectively blocks nucleophilic attack at the carbonyl carbon (rendering it stable to base), while the stability of the resulting tert-butyl carbocation allows for facile cleavage under specific acidic conditions.[1]

This guide analyzes the mechanistic underpinnings of this stability, provides quantitative steric parameters, and details validated protocols for the installation and removal of t-Bu esters in drug development workflows.[1]

Part 1: Mechanistic Foundation

The Steric Shield (Alkaline Stability)

In standard esters (methyl, ethyl), alkaline hydrolysis proceeds via the

In tert-butyl esters, the three methyl groups of the tert-butyl moiety create a "steric cone" (Cone Angle

The Electronic Trigger (Acidic Lability)

Conversely, under acidic conditions, t-Bu esters do not follow the standard

-

Protonation: The carbonyl oxygen is protonated.

-

Rate-Determining Step: The alkyl-oxygen bond breaks, releasing the carboxylic acid and generating a tert-butyl carbocation .

-

Cation Fate: The stable tertiary carbocation is trapped by a nucleophile (often forming isobutylene or tert-butanol).

This mechanism is driven by the electronic stability of the tertiary carbocation (hyperconjugation and inductive effects), completely bypassing the sterically hindered carbonyl attack.

Mechanistic Visualization

The following diagram contrasts the forbidden alkaline pathway with the allowed acidic pathway.

Caption: Figure 1.[2][3] Steric hindrance blocks

Part 2: Quantitative Analysis (Taft Parameters)

To quantify the "bulkiness" of the tert-butyl group, we utilize the Taft Equation , which separates polar (

Where:

- : Rate constant of the substituted ester.

- : Rate constant of the methyl ester (standard).

- : Steric substituent constant.[4][5]

Table 1: Comparative Steric Parameters and Hydrolysis Rates

The extremely negative

| Substituent (R) | Structure | Taft Steric Parameter ( | Relative Rate ( | Mechanism Dominance |

| Methyl | ||||

| Ethyl | ||||

| Isopropyl | ||||

| tert-Butyl | -1.54 | < 0.001 | Resistant |

Note:

Part 3: Experimental Protocols

Synthesis: The Boc Anhydride Method

This method is preferred in pharmaceutical contexts due to mild conditions and the avoidance of gaseous isobutylene.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)[6]

-

Di-tert-butyl dicarbonate (

) (2.0 equiv) -

DMAP (0.1 - 0.3 equiv)

-

Solvent: tert-Butanol (

-BuOH) or THF

Protocol:

-

Dissolution: Dissolve the carboxylic acid in anhydrous THF or

-BuOH under -

Addition: Add

followed by DMAP. Caution: -

Incubation: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of acid).[3]

-

Quench: Dilute with EtOAc, wash with 1M citric acid (to remove DMAP) and brine.

-

Purification: Dry over

, concentrate, and purify via flash chromatography.

Deprotection: The Scavenger-Assisted Acidolysis

Direct acidolysis generates the tert-butyl cation (

Reagents:

-

Trifluoroacetic Acid (TFA)[1]

-

Scavengers: Triisopropylsilane (TIPS) and Water.

-

Solvent: Dichloromethane (DCM)

Protocol:

-

Cocktail Prep: Prepare a solution of TFA:TIPS:H2O (95:2.5:2.5 v/v).

-

Why TIPS? It effectively quenches the

cation, forming silyl ethers/alkanes rather than alkylating the drug molecule.

-

-

Reaction: Dissolve the substrate in minimal DCM (optional, for solubility) and add the cleavage cocktail (approx. 10 mL per gram of substrate).

-

Timing: Stir at room temperature for 1–2 hours.

-

Workup:

-

Precipitation (Peptides): Add cold diethyl ether to precipitate the product.

-

Evaporation (Small Molecules): Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

-

Workflow Visualization

Caption: Figure 2. Cycle of t-Bu ester installation and scavenger-mediated removal.

Part 4: Applications in Drug Design (Prodrugs)

The tert-butyl group is not merely a protecting group; it is a strategic moiety in prodrug design.

Lipophilicity and Metabolic Stability

-

Lipophilicity: The t-Bu group significantly increases

, enhancing passive membrane permeability for polar drugs. -

Metabolic Shielding: Unlike methyl/ethyl esters, which are rapidly hydrolyzed by ubiquitous carboxylesterases (CES1/CES2) in the intestine and plasma, t-Bu esters are resistant to enzymatic hydrolysis due to the same steric hindrance that blocks chemical saponification.

-

Bioactivation: t-Bu prodrugs often require oxidative metabolism (CYP450-mediated hydroxylation of the t-butyl group) followed by spontaneous collapse to release the active acid, rather than simple esterase activity.

Decision Matrix for Prodrug Design

Caption: Figure 3. Selecting ester promoieties based on desired metabolic stability.

References

-

Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.Steric Effects in Organic Chemistry , Wiley, New York.

-

Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Raison, C. et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-L-norleucine Prodrugs for Enhanced Metabolic Stability.[7]Journal of Medicinal Chemistry .

-

BenchChem. (2025).[8] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.[1]BenchChem Technical Guides .

-

Bartoli, G. et al. (2005).[9] Mild reaction for the protection of alcohols as t-butyl ethers.Organic Letters , 7(19), 427-430.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyl Ethers [organic-chemistry.org]

Electronic Tuning of tert-Butyl Ester Reactivity: A Mechanistic and Practical Guide

The following technical guide details the electronic effects on tert-butyl ester reactivity, structured for researchers and drug development professionals.

Executive Summary

The tert-butyl ester is a cornerstone pharmacophore and protecting group in modern organic synthesis and drug design. Its utility is defined by a paradox: it is sterically robust against nucleophilic attack (

While steric bulk is the primary driver of its base stability, electronic effects are the silent governors of its acid lability. For drug development professionals, understanding how substituents on the acyl moiety (

Mechanistic Foundations: The Pathway

Unlike primary or secondary esters which hydrolyze via the bimolecular

The Critical Divergence

The switch from

Mechanism Workflow:

-

Protonation (

): Rapid, reversible protonation of the carbonyl oxygen. -

Cleavage (

): Rate-determining heterolysis of the alkyl-oxygen bond, yielding the tert-butyl cation and the free carboxylic acid. -

Cation Fate: The t-butyl cation is trapped by a nucleophile (water, scavenger) or eliminates to form isobutylene.

Visualization of the Pathway

Figure 1: The

Electronic Tuning of Reactivity

The rate of hydrolysis (

Substituents on the acyl group (

The "Push-Pull" Electronic Effect

| Electronic Group | Effect on Basicity ( | Effect on Leaving Group ( | Net Effect on Rate |

| Electron Donating (EDG) (e.g., -OMe, -NH2, -Alkyl) | Increases Carbonyl is more basic; higher concentration of protonated ester. | Decreases RCOOH is a weaker acid (poorer leaving group). | Stabilization Slower Hydrolysis |

| Electron Withdrawing (EWG) (e.g., -NO2, -CF3, -F) | Decreases Carbonyl is less basic; lower concentration of protonated ester. | Increases RCOOH is a stronger acid (better leaving group). | Acceleration Faster Hydrolysis |

Scientific Insight: In the

Quantitative Data: Hammett Correlations

The sensitivity of the reaction to substituents is quantified by the Hammett reaction constant (

-

(Methyl Benzoate):

-

(tert-Butyl Benzoate):

Table 1: Relative Acid Hydrolysis Rates of Substituted tert-Butyl Benzoates

(Hypothetical normalized data based on

| Substituent (para) | Relative Rate ( | Half-life ( | |

| -NO2 | +0.78 | ~15.0 | Very Short (Labile) |

| -Cl | +0.23 | ~3.5 | Short |

| -H | 0.00 | 1.0 | Standard |

| -CH3 | -0.17 | ~0.6 | Long |

| -OCH3 | -0.27 | ~0.3 | Very Long (Stable) |

Design Tip: To design a prodrug with a rapid acid-triggered release in the stomach (pH 1-2), incorporate an EWG (e.g., a fluorine atom) alpha to the carbonyl. To prolong stability, use an electron-rich linker.

Experimental Protocols

Protocol A: Kinetic Assessment of Ester Stability

Objective: Determine the pseudo-first-order rate constant (

Reagents:

-

Substrate: tert-Butyl ester (0.1 M in Dioxane).

-

Acid Medium: 4M HCl in Dioxane (anhydrous) or TFA/DCM (1:1).

-

Internal Standard: Naphthalene or 1,3,5-Trimethoxybenzene (inert).

Workflow:

-

Preparation: Dissolve ester (1.0 mmol) and internal standard (0.5 mmol) in 5 mL of solvent.

-

Initiation: Add acid solution at

. Maintain temperature at 25°C ± 0.1°C using a thermostated block. -

Sampling: Withdraw 50

L aliquots at intervals (0, 5, 10, 20, 40, 60 min). -

Quenching: Immediately dispense aliquot into a vial containing excess

(aq) and extract with -

Analysis: Quantify remaining ester vs. internal standard.

-

Calculation: Plot

vs. time. The slope is

Protocol B: Selective Deprotection with Scavengers

Objective: Clean cleavage of labile t-butyl esters without alkylating sensitive residues (Trp, Met).

Mechanism: The t-butyl cation is an electrophile. Without a scavenger, it will re-alkylate electron-rich regions of the substrate.

Cocktail Formulation:

-

Acid: Trifluoroacetic Acid (TFA) [95%]

-

Scavenger 1: Triisopropylsilane (TIS) [2.5%] (Hydride source, quenches cations)

-

Scavenger 2: Water [2.5%] (Nucleophile, forms t-BuOH)

Step-by-Step:

-

Dissolve crude substrate in minimal DCM (optional, if solubility is poor).

-

Add the TFA/TIS/H2O cocktail (10 mL per gram of substrate).

-

Stir at room temperature for 1–2 hours.

-

Critical Step: Concentrate under nitrogen flow (do not heat >30°C to avoid side reactions).

-

Precipitate product by adding cold diethyl ether (

). The t-butyl byproducts remain in the ether layer.

Strategic Decision Making

The following decision tree assists in selecting the appropriate protection/deprotection strategy based on the electronic nature of your substrate.

Figure 2: Strategic decision matrix for handling tert-butyl esters based on electronic environment.

References

- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text defining vs mechanisms).

-

Yates, K., & McClelland, R. A. (1967). Mechanisms of Ester Hydrolysis in Aqueous Sulfuric Acid. Journal of the American Chemical Society, 89(11), 2686–2692. Link

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4] International Journal of Peptide and Protein Research, 12(5), 258-268. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for deprotection protocols).

-

BenchChem Technical Guides. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. Link

- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Chapter 13 in Steric Effects in Organic Chemistry, Wiley, New York.

Sources

- 1. datapdf.com [datapdf.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Enabler: A Technical Guide to tert-Butyl Ester Protecting Groups

Abstract

In the architecture of complex organic synthesis, particularly within peptide chemistry and drug development, the tert-butyl (t-Bu) ester serves as a critical orthogonal protecting group.[1] Its discovery marked a paradigm shift, moving the field away from harsh alkaline deprotection methods toward mild, acid-mediated cleavage. This guide analyzes the tert-butyl ester’s physiochemical properties, historical genesis, and practical application, providing validated protocols for its installation and removal.[1]

Part 1: The Genesis of Acid-Labile Protection

The Discovery: The widespread adoption of tert-butyl esters traces back to the pivotal work of G.W. Anderson and F.M.[2] Callahan in 1960.[2] Prior to this, peptide synthesis largely relied on methyl or ethyl esters, which required saponification (alkaline hydrolysis) for removal. This harsh basic environment frequently caused racemization of chiral centers and side reactions with sensitive residues like asparagine and glutamine.

Anderson and Callahan recognized that the steric bulk and electronic stability of the tert-butyl group offered a unique solution: it was resistant to nucleophilic attack (base-stable) but highly susceptible to acidolysis due to the stability of the tert-butyl carbocation. This introduced the concept of orthogonality —the ability to remove one protecting group (e.g., N-terminal Fmoc or Z group) without affecting the C-terminal ester, or vice versa.

Part 2: Mechanistic Underpinnings

The utility of the tert-butyl ester is governed by two factors: Steric Hindrance and Carbocation Stability .[1]

-

Steric Shielding: The bulky trimethyl group blocks the trajectory of incoming nucleophiles (like hydroxide ions), rendering the ester virtually immune to hydrolysis under basic conditions (

). -

Acid Lability (E1/S_N1 Pathway): Upon protonation, the ester oxygen becomes a good leaving group. Unlike primary esters, the tert-butyl group can cleave via a unimolecular mechanism because the resulting tert-butyl carbocation is tertiary and hyperconjugatively stabilized.

Visualization: Formation Mechanisms

The following diagram illustrates the two primary pathways for installing the tert-butyl group: Acid-catalyzed addition of isobutylene and the mild, neutral reaction with tert-butyl trichloroacetimidate.

Caption: Dual pathways for tert-butyl ester formation: Acid-catalyzed addition (top) and Imidate alkylation (bottom).

Part 3: Validated Synthetic Protocols

Method A: Isobutylene Addition (The "Anderson" Standard)

Best for: Robust substrates, large-scale synthesis, amino acids.

Protocol:

-

Setup: Use a pressure-rated vessel (thick-walled glass or autoclave).

-

Reagents: Dissolve the carboxylic acid (10 mmol) in dichloromethane (DCM) (20 mL). Add concentrated

(0.1 mL) as catalyst. -

Addition: Cool the vessel to -78°C. Condense isobutylene gas (approx. 10 mL) into the flask.

-

Reaction: Seal the vessel securely. Allow it to warm to room temperature (25°C). Stir for 24–72 hours. Caution: Pressure will build up.

-

Workup: Cool the vessel before opening. Pour the mixture into cold saturated

to neutralize the acid. Extract with DCM, wash with brine, and dry over -

Purification: Evaporate solvent. Most amino acid derivatives crystallize; others may require flash chromatography.

Method B: tert-Butyl Trichloroacetimidate (TBTA)

Best for: Acid-sensitive substrates, lab-scale, complex intermediates.

Protocol:

-

Reagents: Dissolve carboxylic acid (1.0 equiv) in anhydrous cyclohexane or DCM/THF (1:1).

-

Activation: Add tert-butyl 2,2,2-trichloroacetimidate (2.0 equiv).

-

Catalysis: Optionally add a catalytic amount of

(for faster rates) or simply reflux without catalyst (neutral conditions). -

Reaction: Stir at ambient temperature (with catalyst) or reflux (without) for 12–18 hours.

-

Workup: Filter off the precipitated trichloroacetamide byproduct. Wash the filtrate with

and brine. -

Purification: Silica gel chromatography is usually required to remove excess reagent.

Table 1: Protocol Comparison

| Feature | Isobutylene Method | Trichloroacetimidate Method |

| Scale | Industrial / Multi-gram | Milligram / Gram |

| Conditions | Strong Acid ( | Neutral or Mild Lewis Acid |

| Atom Economy | High (100% atom utilization) | Low (Large byproduct formed) |

| Substrate Scope | Robust acids, Amino acids | Acid-sensitive, Complex scaffolds |

| Cost | Low | High |

Part 4: Deprotection & Scavenging Strategy

Removing the tert-butyl group is chemically distinct from saponification. It requires acidolysis, typically using Trifluoroacetic Acid (TFA).[1][3][4]

The Hazard: The cleavage generates a reactive tert-butyl carbocation (

The Solution: "Scavengers" are nucleophilic additives included in the cleavage cocktail to trap the

Visualization: The Scavenging Mechanism

Caption: The critical role of scavengers in intercepting the reactive tert-butyl cation during acidolysis.

Standard Cleavage Cocktail (Reagent K):

-

TFA: 82.5% (Acid source)

-

Phenol: 5% (Scavenger for Tyr/Trp)

-

Water: 5% (Hydrolysis of esters)

-

Thioanisole: 5% (Scavenger for Met)

-

Ethanedithiol (EDT): 2.5% (Scavenger for Cys/Trp)

-

Note: For simple substrates without sensitive side chains, TFA/DCM (1:1) is sufficient.

Part 5: Orthogonality in Drug Design

The tert-butyl ester is the linchpin of the Fmoc/tBu strategy, the modern standard for Solid Phase Peptide Synthesis (SPPS).

-

Fmoc Group (Base Labile): Removed by Piperidine. The t-Bu ester remains stable.[1][4]

-

t-Bu Ester (Acid Labile): Removed by TFA.[1][5] The Fmoc group (if present) is stable (though usually removed before final cleavage).

-

Benzyl Ester (Hydrogenolysis/HF Labile): Used in the older Boc/Bzl strategy.

Visualization: Orthogonal Logic

Caption: Orthogonal protection scheme: Base affects only the amine protection; Acid affects only the ester protection.

References

-

Anderson, G. W., & Callahan, F. M. (1960).[2] t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363. Link

-

Roeske, R. W. (1963). Preparation of t-Butyl Esters of Free Amino Acids. The Journal of Organic Chemistry, 28(5), 1251–1253. Link

-

Armstrong, A., et al. (1988). tert-Butyl 2,2,2-Trichloroacetimidate: A Versatile Reagent for the Preparation of tert-Butyl Esters and Ethers. Tetrahedron Letters, 29(20), 2483-2486. Link

-

Lundt, B. F., et al. (1978). Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. International Journal of Peptide and Protein Research, 12(5), 258–268. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Strategic Utilization of tert-Butyl Esters: From Steric Auxiliaries to C(sp3)-H Functionalization

[1]

Executive Summary

The tert-butyl (t-Bu) ester is traditionally viewed merely as an acid-labile protecting group, favored for its resistance to nucleophilic attack and basic hydrolysis. However, contemporary synthetic methodology has repositioned the t-Bu moiety as a dynamic structural lever. This guide investigates three specific, novel applications of tert-butyl esters: radical-mediated non-acidic cleavage , intramolecular C(sp3)-H functionalization , and steric steering in transition-metal catalysis . By moving beyond standard TFA deprotection, researchers can unlock orthogonal synthetic pathways essential for complex drug development.

Non-Acidic Deprotection: The Radical Cation Pathway

Standard deprotection of tert-butyl esters relies on strong Brønsted acids (TFA, HCl) or Lewis acids (TiCl₄), which often compromise acid-sensitive scaffolds (e.g., glycosides, certain heterocycles). A novel, catalytic approach utilizing the tris(4-bromophenyl)amminium radical cation ("Magic Blue") offers a neutral, redox-based alternative.

Mechanistic Insight

Unlike acid hydrolysis, which relies on protonation of the carbonyl oxygen followed by E1 elimination, this protocol utilizes a Single Electron Transfer (SET) mechanism. The "Magic Blue" radical cation (

Key Advantages:

-

Neutral pH: Compatible with acid-sensitive substrates.

-

Chemoselectivity: Leaves benzyl, methyl, and allyl esters intact.

-

Room Temperature: Avoids thermal degradation associated with thermal cleavage.

Experimental Protocol: Catalytic Radical Deprotection

Reagents:

-

Substrate: tert-Butyl ester (1.0 equiv)

-

Catalyst: Tris(4-bromophenyl)amminium hexachloroantimonate ("Magic Blue") (10 mol%)

-

Reductant: Triethylsilane (

) (2.0 equiv) -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M]

Workflow:

-

Preparation: Charge a flame-dried reaction vial with the tert-butyl ester substrate and a magnetic stir bar.

-

Solvation: Dissolve substrate in anhydrous DCM under an inert atmosphere (

or Ar). -

Catalyst Addition: Add

followed by the "Magic Blue" catalyst.[1] The solution will turn a deep blue, fading to yellow/clear as the radical is consumed/regenerated. -

Reaction: Stir at room temperature for 1–4 hours. Monitor via TLC (disappearance of the non-polar ester spot).

-

Quench & Isolation: Quench with saturated aqueous

. Extract with DCM (3x). Dry organic layers over -

Purification: Flash column chromatography (typically not required if conversion is quantitative, but recommended for purity).

Mechanistic Visualization

The following diagram illustrates the radical chain propagation where the silyl radical cation plays a pivotal role in abstracting the tert-butyl group.

Figure 1: Radical-mediated deprotection cycle driven by Magic Blue and Silane.

The tert-Butyl Group as a Reactive Center: C(sp3)-H Activation[1]

While typically inert, the methyl groups of the tert-butyl moiety can undergo Palladium-catalyzed C(sp3)-H activation. This "novel" reactivity transforms the protecting group into a participant, allowing for the construction of fused ring systems (e.g., indanes, benzocyclobutenes).

Strategic Value

This reaction, pioneered by the Buchwald and Yu groups, allows for intramolecular cyclization . It converts a bulky steric group into a fused carbocycle, effectively "stitching" the protecting group into the final drug scaffold. This is particularly valuable in late-stage functionalization where increasing

Experimental Protocol: Pd-Catalyzed Indane Synthesis

Reagents:

-

Substrate: Aryl bromide with ortho-tert-butyl ester or ketone group.

-

Catalyst:

(5–10 mol%) -

Ligand: Di(1-adamantyl)-n-butylphosphine (CataCXium® A) or JohnPhos.

-

Base:

or -

Solvent: Toluene or Xylene.

Workflow:

-

Inert Setup: In a glovebox or under strict Schlenk conditions, combine

, Ligand, and Base in a reaction tube. -

Substrate Addition: Add the o-t-butyl aryl bromide.

-

Heating: Seal and heat to 110–130°C for 12–24 hours. High temperature is required to overcome the energy barrier for C(sp3)-H activation.

-

Workup: Cool to RT, filter through a celite pad to remove inorganic salts and Palladium black.

-

Analysis: The product will be a cyclized indane derivative. Note: The ester carbonyl often assists in directing the Pd, but the activation occurs on the t-butyl methyl group.

Steric Steering: The "Bumper" Effect

In cross-coupling reactions (Suzuki, Heck), the tert-butyl ester serves as a "steric bumper." Unlike methyl esters, which can coordinate to metals or allow ortho-functionalization, the t-Bu group forces incoming catalysts to distal positions (meta/para) or prevents catalyst deactivation via chelation.

Comparative Data: Cleavage & Reactivity Profiles[5]

The following table contrasts the behavior of t-butyl esters against standard methyl esters in novel reaction environments.

| Feature | Methyl Ester | tert-Butyl Ester | Strategic Implication |

| Acid Lability | Stable (requires heat/conc. acid) | Labile (TFA, HCl, Lewis Acids) | Orthogonal deprotection. |

| Transesterification | Facile (MeOH/Base) | Resistant | Allows modification of other esters in the same molecule. |

| Pd-Catalyzed C-H Activation | Directs ortho activation | Blocks ortho; Directs meta/para | Regiocontrol without directing groups. |

| Nu- Attack (Grignard) | Reactive (forms ketone/alcohol) | Slow/Resistant (Steric bulk) | Allows chemoselective addition to aldehydes/ketones. |

Visualization of Steric Steering

The diagram below compares the coordination chemistry. The methyl ester allows the metal center to approach the ortho C-H bond. The tert-butyl ester creates a "cone of exclusion," forcing the catalyst to the meta position or preventing coordination entirely.

Figure 2: Mechanistic divergence driven by the steric bulk of the tert-butyl group.

References

-

Hidasová, D., & Slanina, T. (2023).[2][3] Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates.[2][4] The Journal of Organic Chemistry. Retrieved from [Link]

-

Bera, J. K., et al. (2017). Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)−H Activation. Angewandte Chemie International Edition. Retrieved from [Link]

-

Iwasaki, T., Ohshima, T., & Mashima, K. (2008).[5][6][7] Transesterification of Various Methyl Esters Under Mild Conditions Catalyzed by Tetranuclear Zinc Cluster. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Transesterification of Various Methyl Esters Under Mild Conditions Catalyzed by Tetranuclear Zinc Cluster [organic-chemistry.org]

- 6. Ester synthesis by transesterification [organic-chemistry.org]

- 7. journal.bcrec.id [journal.bcrec.id]

Computational Elucidation of Tert-Butyl Ester Hydrolysis

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Organic Chemists, and Drug Discovery Scientists

Executive Summary: The Tert-Butyl Anomaly

Hydrolysis of esters is a textbook reaction, yet tert-butyl esters present a unique computational challenge. Unlike primary alkyl esters (e.g., methyl acetate) that hydrolyze via the bimolecular acyl-oxygen cleavage (

This mechanistic divergence is driven by the stability of the tert-butyl carbocation and the steric bulk preventing nucleophilic attack at the carbonyl carbon. For researchers modeling prodrug stability or peptide degradation, applying a standard

This guide provides a rigorous, self-validating computational protocol to accurately model these competing pathways, emphasizing the necessity of microsolvation and dispersion-corrected DFT .

Mechanistic Landscape

To model this reaction accurately, one must first define the competing potential energy surfaces (PES).

The Pathway (Standard)

-

Mechanism: Acid-catalyzed, bimolecular, acyl-oxygen cleavage.[1]

-

Rate-Determining Step (RDS): Nucleophilic attack of water on the protonated carbonyl.

-

Key Feature: Requires a "proton shuttle" (usually 2-3 water molecules) to facilitate proton transfer without high-energy charge separation.[2]

-

Relevance to t-Butyl: Sterically disfavored due to the bulky t-butyl group shielding the carbonyl.

The Pathway (Tert-Butyl Dominant)

-

Mechanism: Acid-catalyzed, unimolecular, alkyl-oxygen cleavage.[1]

-

RDS: Heterolytic bond fission of the

bond. -

Key Feature: Formation of a stable tert-butyl carbocation intermediate (

) and a carboxylic acid. -

Isotopic Evidence: Hydrolysis in

-labeled water yields

Mechanistic Decision Tree (Visualization)

Figure 1: Mechanistic divergence in acid-catalyzed ester hydrolysis.[1][4] Tert-butyl esters favor

Computational Methodology

Level of Theory

Standard B3LYP often underestimates reaction barriers (by 3-5 kcal/mol) and fails to capture weak dispersion interactions critical for bulky t-butyl systems.

-

Recommended Functional: M06-2X or

B97X-D .-

Why: These functionals include dispersion corrections (empirical or parameterized) essential for modeling the crowded transition states of t-butyl esters [3, 4].

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

-

Why: Essential for accurate description of the breaking C-O bond and the developing carbocation.

-

-

Software: Gaussian 16, ORCA 5, or Q-Chem.

Solvation Strategy: The "Supermolecule" Approach

Implicit solvation (PCM/SMD) alone is insufficient for hydrolysis.

-

The Problem: Water is both the solvent and a reactant.[1] In

, it acts as a nucleophile and proton shuttle. In -

The Solution: Use a Cluster-Continuum Model .

-

Include 2-3 explicit water molecules in the QM region.

-

Embed the entire cluster in an implicit solvent model (e.g., SMD for water,

).

-

Step-by-Step Simulation Protocol

Phase 1: System Setup & Conformational Search